molecular formula C11H19FN4 B13185892 ({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

Cat. No.: B13185892
M. Wt: 226.29 g/mol
InChI Key: HFNATPOJGSXDFA-UHFFFAOYSA-N
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Description

The compound ({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine is a complex organic molecule that features a fluorinated pyrrolidine ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the imidazole moiety. The final step involves the methylation of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce a fully saturated amine.

Scientific Research Applications

({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, influencing biochemical pathways. The fluorinated pyrrolidine ring may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • ({4-fluoro-1-[(1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
  • ({4-chloro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
  • ({4-bromo-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

Uniqueness

The presence of the fluorine atom in ({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it unique and potentially more effective in certain applications.

Properties

IUPAC Name

1-[4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN4/c1-13-6-10-5-9(12)7-16(10)8-11-14-3-4-15(11)2/h3-4,9-10,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNATPOJGSXDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1CC2=NC=CN2C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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